molecular formula C16H16N2O6S B11653411 Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11653411
M. Wt: 364.4 g/mol
InChI Key: RJGHCMCIQJAMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Nitration: Introduction of the nitro group into the phenoxy ring.

    Acylation: Formation of the acetamido group through acylation reactions.

    Cyclization: Formation of the thiophene ring through cyclization reactions.

    Esterification: Introduction of the ester group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethyl-2-(2-(pyrimidin-2-ylthio)acetamido)thiophene-3-carboxylate
  • Methyl 4,5-dimethyl-2-[2-(4-nitrophenoxy)acetamido]thiophene-3-carboxylate

Uniqueness

Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and acetamido groups, along with the thiophene ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O6S/c1-9-10(2)25-15(14(9)16(20)23-3)17-13(19)8-24-12-7-5-4-6-11(12)18(21)22/h4-7H,8H2,1-3H3,(H,17,19)

InChI Key

RJGHCMCIQJAMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.